molecular formula C9H10N2O2S B070418 Methyl 3-(carbamothioylamino)benzoate CAS No. 192948-00-8

Methyl 3-(carbamothioylamino)benzoate

Cat. No. B070418
CAS RN: 192948-00-8
M. Wt: 210.26 g/mol
InChI Key: KEAKBCHDLHTKKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Methyl 3-(carbamothioylamino)benzoate and its derivatives are prepared from methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These compounds are versatile synthons for the preparation of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyrazoles, and isoxazoles (Pizzioli et al., 1998).

Molecular Structure Analysis

  • The crystal structures of derivatives like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate reveal hydrogen-bonded dimer formation and supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding (Kranjc et al., 2012).

Chemical Reactions and Properties

  • Methyl 3-(carbamothioylamino)benzoate derivatives react with carbocyclic and heterocyclic 1,3-diketones, producing various heterocyclic systems including pyranones and pyrimidinones (Ornik et al., 1990).

Physical Properties Analysis

  • The structural elucidation and quantum chemical studies of similar compounds, like (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, provide insights into their physical properties, including vibrational frequencies and molecular structure optimizations (Şahin et al., 2015).

Chemical Properties Analysis

  • Studies on compounds like O-methyl (4-fluorobenzoyl)carbamothioate and O-methyl (4-methylbenzoyl)carbamothioate, which are structurally related, show the significance of chalcogen⋯chalcogen interactions in determining their conformational preferences, thereby indicating the intricate chemical properties of these compounds (Channar et al., 2020).

Scientific Research Applications

1. Plant Biology and Pollination

Methyl benzoate, a related compound to Methyl 3-(carbamothioylamino)benzoate, plays a significant role in the scent composition of snapdragon flowers. This compound is emitted rhythmically, aligning with the activity of pollinators like bumblebees. Its synthesis involves a specific enzyme, S-adenosyl-l-methionine:benzoic acid carboxyl methyl transferase (BAMT), which has unique characteristics compared to other plant O-methyl transferases (Dudareva et al., 2000).

2. Crystal Engineering

Methyl 2-(carbazol-9-yl)benzoate, another compound structurally similar to Methyl 3-(carbamothioylamino)benzoate, has been studied for its unique crystallization properties. This compound demonstrates a phase transition under high pressure, shifting from a structure with eight molecules in the crystallographic asymmetric unit to a more compact Z′ = 2 structure (Johnstone et al., 2010).

3. Coordination Chemistry

In the realm of coordination chemistry, zinc(II) benzoate complexes, which include entities similar to Methyl 3-(carbamothioylamino)benzoate, have been synthesized and characterized. These complexes exhibit diverse coordination environments and have potential applications in material science and catalysis (Zeleňák et al., 2004).

4. Catalysis and Chemical Transformations

Studies involving methyl benzoate and benzoic acid have shown their potential in catalytic processes. For example, their reduction on yttrium oxide catalysts under specific conditions can lead to the formation of benzaldehyde, a valuable chemical intermediate (King & Strojny, 1982).

5. Synthetic Chemistry

In synthetic chemistry, derivatives of methyl benzoate, akin to Methyl 3-(carbamothioylamino)benzoate, are used for creating complex molecular structures. These derivatives serve as key intermediates in the synthesis of multifunctional heterocyclic systems, which are fundamental in pharmaceutical research (Pizzioli et al., 1998).

6. Psychiatric Research

Though not directly related to Methyl 3-(carbamothioylamino)benzoate, sodium benzoate has been studied as an add-on treatment in schizophrenia. Its role as a d-amino acid oxidase inhibitor highlights the diversity in the application of benzoate compounds in medical research (Lane et al., 2013).

Safety and Hazards

The safety data sheet for a related compound, “Methyl Benzoate”, indicates that it is a combustible liquid and harmful if swallowed . It is advised to keep away from heat/sparks/open flames/hot surfaces and to avoid eating, drinking, or smoking when using this product .

properties

IUPAC Name

methyl 3-(carbamothioylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-13-8(12)6-3-2-4-7(5-6)11-9(10)14/h2-5H,1H3,(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAKBCHDLHTKKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

At −10° C. sulfuric acid (0.46 mL) is added dropwise to a solution of methyl 3-aminobenzoate (17.2 mmol) in chlorobenzene (19 mL). After 15 min KSCN (18.2 mmol) is added portionwise over 30 min. The mixture is treated with 18-crown-6, heated to 100° C. for 16 h and allowed to cool to RT. After 4 h the obtained precipitate is filtered off and washed successively with chlorobenzene (33 mL) and hexane (three times 130 mL). The residue is diluted with water (390 mL) and the suspension is stirred for 30 min. After filtration the residue is washed twice with water (130 ml, each), concentrated in vacuo and dried additionally by azeotropic removal of water with toluene. The obtained product is used without further purification.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
17.2 mmol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
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Quantity
18.2 mmol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

11.3 g of methyl 3-aminobenzoate are initially introduced into the reaction vessel as a solution in 75 ml of chlorobenzene, 2.07 ml of concentrated sulfuric acid (96%) are added dropwise at -5 to 0° C. in the course of 15 minutes, stirring is continued for 5 minutes, 6.8 g of sodium thiocyanate are then introduced in portions at a maximum of 0° C. and the mixture is stirred for a further 15 minutes. 0.2 ml of 15-crown-5 is then added, the mixture is stirred at a bath temperature of 100° C. for 10 hours and cooled and the precipitate formed is filtered off and washed 3 times with water. 13.5 g (85.9%) of the title compound of melting point 171-172° C. result.
Quantity
11.3 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
2.07 mL
Type
reactant
Reaction Step Two
Quantity
6.8 g
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Yield
85.9%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

At −10° C. sulfuric acid (0.46 mL) is added dropwise to a solution of methyl 3-aminobenzoate (17.2 mmol) in chlorobenzene (19 mL). After 15 min potassium thiocyanate (18.2 mmol) is added portionwise over 30 min. The mixture is treated with 18-crown-6 (0.18 mmol), heated to 100° C. for 16 h and allowed to cool to rt. After 4 h the obtained precipitate is filtered off and washed successively with chlorobenzene (33 mL) and hexane (three times 130 mL). The residue is diluted with water (390 mL) and the suspension is stirred for 30 min. After filtration the residue is washed twice with water (130 ml, each), concentrated in vacuo and dried additionally by azeotropic removal of water with toluene. The obtained product is used without further purification. LC-MS: tR=0.66 min; [M+H]+=211.0.
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
17.2 mmol
Type
reactant
Reaction Step One
Quantity
19 mL
Type
solvent
Reaction Step One
Quantity
18.2 mmol
Type
reactant
Reaction Step Two
Quantity
0.18 mmol
Type
reactant
Reaction Step Three

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